N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea
Description
Historical Context and Rationale for Scientific Interest
Urea derivatives have been pivotal in organic chemistry since Friedrich Wöhler’s seminal synthesis of urea in 1828, which bridged organic and inorganic chemistry. The introduction of this compound builds upon this legacy, combining a chloro-trifluoromethylphenyl group with a cyclohexylurea moiety. Such substitutions are strategically designed to enhance molecular interactions, leveraging the electron-withdrawing effects of chlorine and trifluoromethyl groups to modulate reactivity and binding affinity. Early synthetic efforts for this compound likely emerged from medicinal chemistry campaigns targeting hydrogen-bond-rich motifs, given urea’s capacity to engage in stable interactions with biological targets.
The rationale for studying this compound lies in its structural hybridity: the aromatic chloro-trifluoromethyl group confers hydrophobicity and metabolic stability, while the cyclohexylurea fragment introduces conformational flexibility. These features make it a candidate for applications ranging from catalysis to drug discovery.
Overview of Urea Derivatives in Modern Chemical Research
Urea derivatives occupy a central role in contemporary research due to their versatility in drug design, materials science, and catalysis. The urea functional group (–NH–CO–NH–) enables dual hydrogen-bond donor and acceptor capabilities, facilitating interactions with proteins, enzymes, and synthetic receptors. For example, suramin, a polysulfonated urea derivative, remains a cornerstone in treating trypanosomiasis, underscoring the therapeutic potential of urea-based scaffolds.
Recent advancements highlight urea derivatives in targeted therapies, such as kinase inhibitors and antimycobacterial agents. This compound exemplifies this trend, with its trifluoromethyl group enhancing lipophilicity and bioavailability—a critical consideration in drug development. The table below summarizes key physicochemical properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅ClF₃N₂O | |
| Boiling Point (Predicted) | 491.9 ± 45.0 °C | |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | |
| pKa (Predicted) | 12.88 ± 0.40 |
Scope and Objectives of Research on this compound
Current research objectives for this compound focus on three areas:
- Synthetic Optimization : Streamlining its preparation via urea-forming reactions, such as coupling 4-chloro-3-(trifluoromethyl)aniline with cyclohexyl isocyanate.
- Biological Evaluation : Investigating its potential as a scaffold for antimicrobial or anticancer agents, inspired by the success of structurally related phenyl ureas in targeting Mycobacterium tuberculosis.
- Catalytic Applications : Exploring its utility in asymmetric synthesis, akin to sulfinamide-urea catalysts used in enantioselective allylation and Povarov reactions.
A notable challenge lies in balancing its lipophilicity (logP ≈ 3.5, estimated from structural analogs) with aqueous solubility, a common hurdle for trifluoromethyl-containing compounds.
Relevance to Interdisciplinary Scientific Fields
The compound’s interdisciplinary relevance is underscored by its intersections with:
- Medicinal Chemistry : The trifluoromethyl group is a hallmark of FDA-approved drugs (e.g., celecoxib), suggesting potential for repurposing this urea derivative in inflammation or oncology.
- Organic Synthesis : Its cyclohexyl group may serve as a chiral auxiliary in asymmetric catalysis, as demonstrated by related urea catalysts that achieve >90% enantiomeric excess in protonation reactions.
- Computational Chemistry : Molecular docking studies using its SMILES string (ClC1=CC(=C(C=C1)C(F)(F)F)NC(=O)NC2CCCCC2) could predict binding modes to biological targets like MmpL3, a transporter implicated in mycobacterial cell wall synthesis.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N2O/c15-12-7-6-10(8-11(12)14(16,17)18)20-13(21)19-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXWUCWZJDNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with cyclohexylamine. The reaction is carried out in a non-chlorinated organic solvent, such as toluene, at a temperature range of 20°C to 60°C. The reaction mixture is stirred until the formation of the desired product is complete .
Industrial Production Methods
In industrial settings, the production of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N’-cyclohexylurea involves its interaction with specific molecular targets. For instance, it can activate the histone acetyltransferase activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This activity is crucial in regulating gene expression and has implications in treating cognitive dysfunction and other diseases.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Key Insights
- Substituent Impact : The cyclohexyl group in the target compound likely enhances metabolic stability compared to phenyl analogs, as seen in deuterated derivatives like CM4307 .
- Positional Effects : Chlorine at the para position (vs. ortho) correlates with anticancer activity, while ortho-substituted analogs are used in agrochemicals .
- Functional Group Trade-offs : Thioureas exhibit stronger intermolecular interactions but may lack target specificity, whereas sulfonamides diverge in applications entirely .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-cyclohexylurea is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula: C14H16ClF3N2O
Molecular Weight: 320.737 g/mol
CAS Number: [Not specified in the search results]
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the trifluoromethyl group have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Minimum Inhibitory Concentrations (MICs)
Table 1 summarizes the MIC values for related compounds, indicating their effectiveness against specific bacterial strains:
| Compound Name | MIC (µM) | Bacterial Strain |
|---|---|---|
| N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 0.16–0.68 | MRSA |
| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide | 10 | M. tuberculosis |
| This compound | TBD | TBD |
The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting bacterial growth, with some compounds demonstrating submicromolar activity against resistant strains .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its antibacterial activity may involve:
- Inhibition of ATP Synthase: This mechanism disrupts bacterial respiration, leading to cell death.
- Disruption of Membrane Integrity: Compounds with similar structures have been shown to affect the permeability of bacterial membranes .
Case Studies
-
Synergistic Effects with Ciprofloxacin:
A study demonstrated that combining ciprofloxacin with certain trifluoromethyl derivatives resulted in synergistic effects against MRSA, suggesting that these compounds could enhance the efficacy of existing antibiotics . -
MTT Assay Results:
The MTT assay indicated that several derivatives of this compound significantly reduced cell viability in M. tuberculosis cultures, confirming their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
